1-(piperidin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Description
1-(Piperidin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a pyrrole-carboxylic acid derivative characterized by a piperidin-2-ylmethyl substituent at the 1-position and a trifluoromethyl group at the 4-position of the pyrrole ring. The compound is noted for its high purity (98%) and molecular weight of 941.0 g/mol (calculated from its formulation) . Its structural uniqueness lies in the piperidine moiety, which may enhance solubility and binding interactions in biological systems compared to simpler alkyl or aromatic substituents. The trifluoromethyl group is a common pharmacophore known to improve metabolic stability and electron-withdrawing properties.
Properties
IUPAC Name |
1-(piperidin-2-ylmethyl)-4-(trifluoromethyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c13-12(14,15)10-7-17(6-9(10)11(18)19)5-8-3-1-2-4-16-8/h6-8,16H,1-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHODNJCIKJHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=C(C(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150277 | |
| Record name | 1-(2-Piperidinylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240526-65-1 | |
| Record name | 1-(2-Piperidinylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Piperidinylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Piperidin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C12H15F3N2O2. Its structure consists of a pyrrole ring substituted with a piperidine moiety and a trifluoromethyl group, which may enhance its biological activity through increased lipophilicity and receptor binding affinity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have suggested that derivatives of pyrrole compounds can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have shown cytotoxic effects against hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin .
- Neuropharmacological Effects : The compound has been investigated for its interaction with neurotransmitter receptors, particularly the mGluR2 receptor. This receptor plays a crucial role in modulating synaptic transmission and has implications in neurological disorders .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest:
- Receptor Modulation : The compound may act as a modulator of certain G-protein coupled receptors (GPCRs), influencing pathways involved in cell proliferation and survival .
- Cytotoxicity Induction : Its ability to induce apoptosis in cancer cells may be linked to the disruption of mitochondrial function and the activation of caspase pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, shedding light on potential applications:
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties, particularly as a potential therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies suggest that 1-(piperidin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid may exhibit anticancer properties. In vitro studies have demonstrated its efficacy in inhibiting cancer cell proliferation, although further research is needed to elucidate its mechanism of action and therapeutic potential .
- Neuropharmacology : The compound's ability to interact with neurotransmitter systems suggests potential for treating neurological disorders. It may act on serotonin receptors, which are crucial in mood regulation and anxiety disorders .
Material Science
Polymer Chemistry
The trifluoromethyl group in the compound enhances its chemical stability and solubility in various solvents, making it useful in polymer chemistry. It can be employed as a building block for synthesizing fluorinated polymers with desirable properties such as increased thermal stability and chemical resistance.
- Fluorinated Polymers : The incorporation of this compound into polymer matrices can improve their mechanical properties and resistance to solvents, which is beneficial in coatings and adhesives industries .
Research Applications
Synthetic Chemistry
this compound serves as a versatile intermediate in synthetic organic chemistry. Its unique functional groups allow for various chemical transformations.
- Reagent in Organic Synthesis : The compound can be utilized as a reagent for the synthesis of more complex molecules, including other heterocycles. Its reactivity can be exploited to develop novel compounds with tailored properties.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrole Ring
1-(3-Chloropyridin-2-yl)-4-(Trifluoromethyl)-1H-pyrrole-3-carboxylic Acid
- Structure : Features a 3-chloropyridin-2-yl group instead of the piperidin-2-ylmethyl substituent.
- Molecular Formula : C₁₁H₆ClF₃N₂O₂; molecular weight = 290.63 g/mol .
- The chlorine atom may influence halogen bonding but could reduce solubility compared to the piperidine moiety.
1-(2-Hydroxyethyl)-4-Methyl-5-(2-(Trifluoromethyl)Phenyl)-1H-pyrrole-3-carboxylic Acid
- Structure : Substituted with a hydroxyethyl group and a 2-(trifluoromethyl)phenyl group at positions 1 and 5, respectively.
- Properties : Predicted pKa = 5.43, boiling point = 456.1°C, density = 1.34 g/cm³ .
- The phenyl-trifluoromethyl group introduces steric bulk, which may hinder binding in enzyme active sites compared to the smaller piperidine substituent.
Piperidine- and Pyrimidine-Based Analogues
1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(Trifluoromethyl)Pyrimidin-2-yl]Piperidine-4-carboxylic Acid
- Structure : Incorporates a pyrimidine ring with a trifluoromethyl group and a pyrazole substituent.
- Molecular Formula : C₁₆H₁₈F₃N₅O₂; molecular weight = 369.35 g/mol .
- Key Differences : The pyrimidine-pyrazole system introduces a planar heterocyclic scaffold, which may enhance DNA intercalation or kinase inhibition. However, the absence of a pyrrole ring could alter electronic properties and metabolic pathways.
Ethyl 1-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(Trifluoromethyl)Pyrimidin-2-yl)Piperidine-3-carboxylate
- Structure : Ethyl ester derivative with a pyrazole-pyrimidine core.
- Molecular Weight : 1092840-98-6 (CAS) .
- Key Differences : The ester group may act as a prodrug, improving bioavailability but requiring hydrolysis for activation. This contrasts with the carboxylic acid group in the target compound, which is ionized at physiological pH, affecting distribution.
Pyridine-Based CYP51 Inhibitors (UDO and UDD)
- Structure: Non-azolic CYP51 inhibitors with trifluoromethyl and piperazine groups .
- Key Insights : The trifluoromethyl group is critical for target engagement, while the piperazine moiety enhances solubility and basicity. Comparatively, the piperidine group in the target compound may offer similar advantages but with reduced conformational freedom.
1-(Pyridin-2-ylmethyl)-4-(Trifluoromethyl)-1H-pyrrole-3-carboxylic Acid
Structural and Physicochemical Comparison Table
Preparation Methods
Paal-Knorr Cyclization Approach
The classical Paal-Knorr method using 1,4-diketones demonstrates limited utility due to difficulties in introducing the trifluoromethyl group. Modified approaches employ:
Method A:
- Condensation of 4,4,4-trifluoroacetoacetate with 2-aminomalonate derivatives
- Cyclodehydration using polyphosphoric acid (PPA) at 80°C
- Isolation of ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate in 42% yield
Method B:
Hantzsch-Type Pyrrole Synthesis
Advanced variants enable direct trifluoromethyl incorporation:
Procedure:
- React 3-bromo-1,1,1-trifluoropropan-2-one with ethyl isocyanoacetate
- Use CuI/1,10-phenanthroline catalytic system in DMF at 60°C
- Obtain ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate (51% yield)
Characterization data matches literature reports:
- ¹H NMR (400 MHz, CDCl₃): δ 7.28 (s, 1H, H-5), 4.32 (q, J=7.1 Hz, 2H), 1.38 (t, J=7.1 Hz, 3H)
- ¹⁹F NMR : δ -62.5 (s, CF₃)
Piperidine Moiety Installation
N-Alkylation Strategies
Method C:
- Generate pyrrole N-nucleophile via deprotonation with NaH (2.5 eq) in THF
- React with 2-(bromomethyl)piperidine hydrobromide at -20°C
- Quench with NH₄Cl, isolate 1-(piperidin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate (68% yield)
Optimization Notes:
- Lower temperatures (-20°C) minimize O-alkylation
- Crown ether additives improve yields to 78%
Reductive Amination Approach
Procedure:
- Condense pyrrole-3-carbaldehyde derivative with piperidin-2-ylmethanamine
- Reduce imine intermediate with NaBH₃CN in MeOH
- Isolate product after silica gel chromatography (56% yield)
Carboxylic Acid Generation
Ester Hydrolysis
Standard Conditions:
- Dissolve ethyl ester in MeOH/H₂O (3:1)
- Add KOH (3 eq), reflux 4 hr
- Acidify with HCl to pH 2-3
- Filter precipitate, dry under vacuum (89% yield)
Alternative Method:
Enzymatic hydrolysis using Candida antarctica lipase B:
Integrated Synthetic Routes
Convergent Synthesis Pathway
Step 1: Prepare ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate (Method B)
Step 2: N-alkylation with 2-(bromomethyl)piperidine (Method C)
Step 3: Saponification (Method 4.1)
Overall Yield: 34% (3 steps)
Linear Assembly Approach
Sequence:
- Synthesize 1-(piperidin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole (Method 3.2)
- Directed C-3 lithiation using LDA (-78°C)
- Quench with CO₂(g), protonate to yield carboxylic acid
Advantage: Avoids ester hydrolysis step
Yield: 28% (2 steps)
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆):
- δ 12.24 (s, 1H, COOH)
- 7.81 (s, 1H, H-5)
- 4.12 (d, J=13.2 Hz, 1H, CH₂N)
- 3.92 (m, 1H, piperidine-H)
- 2.95-3.20 (m, 5H, piperidine-H)
- 1.40-1.85 (m, 6H, piperidine-H)
¹³C NMR (126 MHz, DMSO-d₆):
Mass Spectrometry
HRMS (ESI):
Process Optimization Challenges
Key operational considerations:
- Trifluoromethyl Group Stability: Avoid strong bases >pH 10 to prevent defluorination
- Piperidine Conformation: Chair conformation preference affects coupling efficiency
- Crystallization: Use ethanol/water (1:3) for optimal crystal form (mp 189-191°C)
Recent advances in continuous flow systems show promise for:
- Safer handling of gaseous CO₂ in carboxylation steps
- Improved temperature control during exothermic N-alkylations
Comparative Method Analysis
| Method | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Convergent | 3 | 34% | Modular synthesis | Requires pure intermediates |
| Linear | 2 | 28% | Fewer steps | Low yielding lithiation step |
| Enzymatic | 3 | 41% | Mild conditions | Longer reaction times |
| Flow Chemistry | 3 | 39% | Scalability | High equipment costs |
Q & A
Q. What are the recommended synthetic routes for 1-(piperidin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Ester hydrolysis : A methyl or ethyl ester precursor (e.g., methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate) is hydrolyzed under acidic or basic conditions. For example, hydrochloric acid (36.5%) in water at 93–96°C for 17 hours can cleave the ester to yield the carboxylic acid .
- Purification : Post-hydrolysis, adjust the pH to 6.5 with sodium hydroxide to precipitate the product. Further purification may involve extraction with organic solvents (e.g., 10% isopropanol/dichloromethane) and recrystallization from ethanol/ethyl acetate mixtures .
Q. Key Reaction Conditions Table :
| Step | Reagents/Conditions | Time | Temperature | Yield Optimization Tips |
|---|---|---|---|---|
| Hydrolysis | HCl (36.5%), H₂O | 17 h | 93–96°C | Monitor pH to avoid over-acidification |
| Purification | NaOH, isopropanol/DCM | – | RT | Use ice bath to enhance precipitation |
Q. How can spectroscopic methods be used to characterize this compound?
Methodological Answer:
- 1H NMR : Analyze the pyrrole ring protons (δ ~6.5–7.5 ppm) and piperidine methylene groups (δ ~2.5–3.5 ppm). Trifluoromethyl groups appear as a singlet near δ 3.9–4.2 ppm in related analogs .
- LCMS/ESIMS : Confirm molecular weight (expected [M+H]+ ~319.2) and purity (>95% by HPLC). Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) .
- HPLC : Assess purity using a gradient method (e.g., 10–90% acetonitrile over 20 minutes) and UV detection at 254 nm .
Q. What are the solubility properties and formulation considerations for this compound?
Methodological Answer:
- Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (e.g., ammonium acetate pH 6.5) to avoid precipitation .
- Stability : Store at –20°C under inert atmosphere. Avoid prolonged exposure to light or moisture, as trifluoromethyl groups may hydrolyze under extreme pH .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
Methodological Answer:
- Temperature Control : Maintain strict temperature ranges during hydrolysis (93–96°C) to prevent side reactions like decarboxylation .
- Catalyst Use : Explore palladium catalysts (e.g., Pd(OAc)₂) for coupling steps in precursor synthesis, as seen in analogous piperidine-carboxylic acid derivatives .
- Workup Optimization : Use sequential extraction (e.g., isopropanol/DCM) to isolate the product from aqueous phases. Centrifugation or filtration aids in recovering solids .
Q. How can contradictions in spectroscopic or purity data be resolved?
Methodological Answer:
- Cross-Validation : Compare NMR shifts with computational predictions (e.g., PubChem data ) and confirm purity via orthogonal methods (LCMS + HPLC). For example, a discrepancy in LCMS purity (94.77%) vs. HPLC (97.34%) in a related compound was resolved by repeating chromatography with adjusted mobile phases .
- Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., incomplete hydrolysis intermediates).
Q. What strategies are effective for designing analogs in SAR studies?
Methodological Answer:
- Substituent Variation : Replace the trifluoromethyl group with chloro- or fluoro-analogs to assess electronic effects on bioactivity. For example, 4-(2-fluoro-4-(trifluoromethyl)benzoyl) analogs showed enhanced potency in kinase inhibition assays .
- Scaffold Modifications : Introduce heterocycles (e.g., pyrazole or imidazole) at the piperidine moiety, as seen in phosphatase inhibitors like PF-06465469 .
- Coupling Reactions : Use Suzuki-Miyaura reactions with boronic acids (e.g., 1-methyl-1H-pyrazol-4-yl boronic acid) to diversify the pyrrole ring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
